molecular formula C15H14N2OS B185534 N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 6281-61-4

N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B185534
CAS No.: 6281-61-4
M. Wt: 270.4 g/mol
InChI Key: KZULWIHHNWYETK-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)carbamothioyl]benzamide is a synthetic acyl thiourea derivative offered for research applications. This compound combines two fundamental functional groups—an amide and a thiourea—in a single molecular framework, making it a subject of interest in various scientific fields . Research Applications and Value: Thiourea derivatives similar to this compound are extensively investigated in scientific research due to their diverse potential. Key areas of interest include: • Urease Inhibition: Acyl thiourea compounds are a prominent class of urease inhibitors . The biological degradation of urea by the urease enzyme is a significant reaction in the nitrogen cycle. In agriculture, this reaction is undesirable as it depletes soil nitrogen. Researchers are therefore actively searching for potent yet harmless inhibitors, making compounds like this compound valuable for agricultural chemistry studies . • Coordination Chemistry: Acyl-thiourea derivatives have demonstrated diverse applications in coordination chemistry due to their ability to engage in complexation with a wide range of metal ions . The presence of sulfur and oxygen donor atoms with distinct hardness/softness allows them to act as versatile ligands, which is useful in material science and catalysis research . • Crystal Engineering: The molecular structure, characterized by hydrogen bonding interactions involving the N–H donor groups with sulfur and carbonyl oxygen atoms, makes this class of compounds appealing for crystal engineering . The molecules often adopt a specific "S conformation," facilitating intermolecular hydrogen bonding that can be studied via X-ray diffraction . Molecular Characteristics: The distinctive conformation of carbonyl thiourea derivatives is characterized by the relative orientation of the amide and thioamide groups . The molecule is likely to be highly planar, which influences its solid-state structure and intermolecular interactions. Important Notice: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. The information provided is for research and development purposes.

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULWIHHNWYETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211914
Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-61-4
Record name N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide
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Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
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Record name USAF K-1470
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Record name Urea, 1-benzoyl-2-thio-3-(p-tolyl)-
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Preparation Methods

Intermediate Isothiocyanate Formation

The reaction begins with the generation of benzoyl isothiocyanate (BITC) through the interaction of benzoyl chloride with ammonium thiocyanate in acetone under reflux conditions. This step is critical for ensuring high reactivity in subsequent stages:

Benzoyl chloride+NH₄SCNAcetone, refluxBenzoyl isothiocyanate+HCl\text{Benzoyl chloride} + \text{NH₄SCN} \xrightarrow{\text{Acetone, reflux}} \text{Benzoyl isothiocyanate} + \text{HCl}

The use of acetone as a solvent facilitates the dissolution of ammonium thiocyanate and stabilizes the intermediate.

Nucleophilic Addition of 4-Methylaniline

In the second step, BITC reacts with 4-methylaniline to form the target compound. The amine group of 4-methylaniline attacks the electrophilic carbon of the isothiocyanate group, yielding the thiourea moiety:

BITC+4-MethylanilineAcetone, refluxThis compound\text{BITC} + \text{4-Methylaniline} \xrightarrow{\text{Acetone, reflux}} \text{this compound}

Reaction conditions typically involve refluxing for 30–60 minutes, with yields ranging from 63% to 85% depending on purification methods.

Optimized Laboratory-Scale Procedures

Standardized Protocol from Peer-Reviewed Studies

A representative procedure involves:

  • Reagents : Benzoyl chloride (10 mmol), ammonium thiocyanate (10 mmol), 4-methylaniline (10 mmol), acetone (25 mL), 10% NaOH (5 mL), and 6N HCl.

  • Steps :

    • Benzoyl chloride and NH₄SCN are refluxed in acetone for 15 minutes to form BITC.

    • 4-Methylaniline is added, and the mixture is refluxed for 30 minutes.

    • The crude product is precipitated in cold water, filtered, and treated with NaOH (80°C, 30 minutes) to remove unreacted starting materials.

    • Acidification with HCl (pH 1–2) followed by neutralization with NH₄OH (pH 10) yields the purified compound.

Characterization and Quality Control

Spectroscopic Data

  • IR Spectroscopy :

    • ν(N-H)\nu(\text{N-H}): 3237–3381 cm⁻¹

    • ν(C=O)\nu(\text{C=O}): 1678–1687 cm⁻¹

    • ν(C=S)\nu(\text{C=S}): 1139–1157 cm⁻¹

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 9.20 ppm (s, 1H, NHₐ)

    • δ 7.25–8.42 ppm (m, 9H, aromatic protons)

    • δ 2.38 ppm (s, 3H, CH₃)

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • Melting Point : 164–198°C (varies with substituents).

Comparative Analysis of Methodologies

Advantages of the Two-Step Method

  • Higher Yields : 72–85% compared to one-pot syntheses (<60%).

  • Reduced Byproducts : NaOH treatment removes unreacted aniline and thiocyanate.

Limitations

  • Sensitivity to Moisture : BITC hydrolyzes in aqueous conditions, necessitating anhydrous solvents.

  • Energy Intensity : Refluxing at 75–80°C increases operational costs .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of N-[(4-methylphenyl)carbamothioyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds showed IC50 values of 0.27 mM and 0.31 mM against MCF-7 breast cancer cells, outperforming traditional anticancer agents like hydroxyurea (IC50 = 9.76 mM) . This suggests that the compound may serve as a promising lead in the development of new anticancer therapies.

Antimicrobial Properties
The compound has shown potential as an antibacterial and antifungal agent. Its mechanism involves disrupting metabolic processes in microbial cells, likely through inhibition of essential enzymes . The effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum antimicrobial activity.

Biological Research Applications

This compound is utilized in biological research to study enzyme interactions and protein-ligand binding mechanisms. The thiourea moiety is particularly effective in forming covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate enzyme activity . This property makes it valuable for investigating potential therapeutic targets in diseases such as cancer and bacterial infections.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to act as a versatile ligand for metal complexes, which can be exploited in catalysis and materials science .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that synthesized derivatives exhibited improved cytotoxicity against MCF-7 cells compared to established drugs .
  • Antimicrobial Efficacy : Research found significant antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents .
  • Enzyme Inhibition Studies : Investigations into its mechanism revealed that the compound effectively inhibits key enzymes involved in purine synthesis, making it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The thiourea moiety is believed to play a crucial role in its antimicrobial activity by binding to essential enzymes and disrupting their function . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Geometry and Reactivity
  • Cis Configuration in Thiourea Derivatives : Compounds like 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide exhibit a cis configuration between the carbonyl and thione groups, enhancing their ability to act as bidentate ligands in metal complexes . N-[(4-Methylphenyl)carbamothioyl]benzamide likely adopts a similar geometry, but the 4-methylphenyl substituent introduces steric bulk compared to smaller groups (e.g., fluorine in 3-fluoro analogs) .
  • Substituent Position : The para-substituted 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) forms two molecules per asymmetric unit, while meta-substituted analogs (e.g., N-((3-chlorophenyl)carbamothioyl)benzamide) show reduced corrosion inhibition efficiency compared to para isomers .
Spectral Characteristics

FT-IR spectra of benzoylthioureas consistently show peaks for ν(C=O) (1671–1533 cm⁻¹), ν(C=S) (1261–1256 cm⁻¹), and ν(N-H) (~3300 cm⁻¹). For example:

Compound ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) Reference
This compound 1671 1257
4-Chloro-N-(pyridyl)benzamide 1665 1260
N-(Dimethylcarbamothioyl)-4-fluorobenzamide 1680 1259

The electron-withdrawing fluorine in 4-fluoro analogs slightly increases ν(C=O) frequency compared to the electron-donating methyl group .

Antioxidant Properties
  • N-Acyl-thioureas with heterocyclic substituents, such as 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, exhibit up to 43% total antioxidant capacity (TAC), attributed to methoxy and pyridyl groups . In contrast, this compound derivatives with alkyl substituents show lower TAC (10–25%), suggesting electron-donating groups like methoxy enhance radical scavenging .
Antibacterial Activity
  • 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide displayed selective activity against Pseudomonas aeruginosa, while other derivatives were inactive . The dibenzyl group’s lipophilicity may enhance membrane penetration, whereas the 4-methylphenyl group’s moderate hydrophobicity may limit efficacy .
Corrosion Inhibition
  • Para-substituted N-((4-chlorophenyl)carbamothioyl)benzamide (T2) showed 73% inhibition efficiency on mild steel in H₂SO₄, outperforming its meta isomer (T1, 55%) . The para-methyl group in this compound may similarly enhance adsorption on metal surfaces due to optimal electron distribution .
Metal Coordination
  • N-(Dimethylcarbamothioyl)-4-fluorobenzamide forms stable Cu(II) and Ni(II) complexes, leveraging the thione sulfur and carbonyl oxygen for coordination . The 4-methylphenyl analog’s steric hindrance may slightly reduce metal-binding efficiency compared to smaller substituents .

Physicochemical Properties

Solubility and Stability
  • The tert-butyl group in 4-tert-butyl-N-(4-{[(4-methylbenzoyl)carbamothioyl]amino}phenyl)benzamide improves solubility in organic solvents compared to the unsubstituted parent compound .
  • Halogenated derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Biological Activity

N-[(4-methylphenyl)carbamothioyl]benzamide, a compound with the molecular formula C15H14N2OS, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiourea moiety that is integral to its biological activity. The compound can be synthesized through the reaction of benzoyl chloride with 4-methylphenylthiourea in the presence of a base like triethylamine. This structural characteristic is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit microbial growth. The thiourea component plays a significant role in this process by interfering with metabolic pathways in bacteria and fungi. Specifically, it disrupts essential enzyme functions, leading to inhibited growth and viability of these microorganisms .

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are linked to its ability to bind to critical enzymes in microbial cells.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may also possess anticancer properties, although further research is necessary to elucidate its effectiveness against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological ActivityUnique Features
N-(4-methylphenyl)benzamideLacks thiourea moietyLimited antimicrobial activityOnly benzamide structure
N-(4-methylphenyl)thioureaLacks benzamide groupModerate antibacterial propertiesFocus on thiourea functionality
N-(2-hydroxyphenyl)-4-methylbenzamideContains hydroxyl groupAnticancer properties reportedHydroxyl group influences reactivity

This compound stands out due to the combination of both benzamide and thiourea groups, which enhances its reactivity and biological efficacy compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medical research:

  • Antibacterial Studies : Research indicated that this compound effectively inhibited the growth of various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : In vitro assays showed that this compound exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with protein targets involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development .

Q & A

What are the common synthetic routes for N-[(4-methylphenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic addition between 4-methylphenylthiourea and benzoyl chloride in anhydrous conditions. Key steps include:

  • Reagent purification : Distillation of benzoyl chloride under reduced pressure to remove moisture .
  • Solvent selection : Use of dry dichloromethane or tetrahydrofuran to prevent hydrolysis .
  • Stoichiometric control : A 1:1 molar ratio of reactants minimizes side products like disubstituted derivatives.
    Yield optimization involves monitoring reaction progress via TLC and quenching with ice-cold water. Post-synthesis, recrystallization from ethanol improves purity (>95% by HPLC) .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···S and N–H···O interactions). SHELX software refines unit cell parameters and thermal displacement factors .
  • FT-IR : Confirms thiourea C=S stretch (1,250–1,100 cm⁻¹) and benzamide C=O (1,680–1,640 cm⁻¹) .
  • NMR : ¹H NMR shows singlet peaks for methyl groups (δ 2.35 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR identifies thiocarbonyl (δ ~180 ppm) and carbonyl (δ ~165 ppm) .

How can researchers resolve discrepancies between experimental and DFT-calculated molecular geometries?

Level: Advanced
Methodological Answer:
Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. To address this:

Perform B3LYP/6-311G(d,p) geometry optimization, comparing bond lengths/angles with XRD data .

Apply dispersion corrections (e.g., Grimme’s D3) to DFT to model van der Waals interactions .

Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bond energy contributions) and refine computational models .

How can the biological activity of this compound be validated against targets like elastase or viral proteases?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to human neutrophil elastase (PDB: 1H1B) or SARS-CoV-2 main protease (6LU7). Analyze hydrogen bonds (e.g., ligand–Lys137 interactions) and binding energy (ΔG ≤ −5 kcal/mol suggests activity) .
  • In vitro assays :
    • Elastase inhibition : Measure IC₅₀ via spectrophotometric monitoring of N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide hydrolysis .
    • Antiviral activity : Plaque reduction assays in Vero E6 cells infected with SARS-CoV-2 .

What advanced strategies are used to analyze intermolecular interactions in crystalline forms?

Level: Advanced
Methodological Answer:

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···S) via CrystalExplorer. For this compound, H···H contacts dominate (55–60% surface area), followed by C–H···S (15–20%) .
  • Energy frameworks : Visualize stabilization energies (electrostatic, dispersion) using TONTO software. Dominant dispersion energies (~60%) explain layered crystal packing .

How does the compound’s reactivity differ under oxidative vs. reductive conditions?

Level: Advanced
Methodological Answer:

  • Oxidation : Treat with KMnO₄ in acidic media to cleave thiourea to urea derivatives (confirmed by loss of C=S IR peaks) .
  • Reduction : Use NaBH₄ to reduce the benzamide carbonyl to a hydroxylamine group (monitored by ¹H NMR δ 4.2 ppm shift) .
  • Mechanistic probes : ESR spectroscopy detects radical intermediates during Cu(II)-mediated oxidation .

What methodologies address contradictions in crystallographic data refinement?

Level: Advanced
Methodological Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning (common in monoclinic systems) .
  • Disordered atoms : Apply ISOR/SADI restraints to thermal parameters and refine occupancy factors with PART instructions .

How do structural modifications (e.g., CF₃ substitution) impact bioactivity compared to parent compounds?

Level: Advanced
Methodological Answer:

  • Lipophilicity : LogP increases by ~1.5 units with CF₃ substitution (measured via shake-flask method), enhancing membrane permeability .
  • Binding affinity : Trifluoromethyl derivatives show 3–5× higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM vs. 2.5 μM for parent) due to hydrophobic pocket interactions .

What computational protocols validate molecular docking results against experimental data?

Level: Advanced
Methodological Answer:

  • Re-docking validation : Replicate co-crystal ligand poses (RMSD ≤ 2.0 Å) in AutoDock.
  • MM/GBSA free energy calculations : Correlate ΔG_bind with experimental IC₅₀ values (R² ≥ 0.85) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSF ≤ 1.5 Å for ligand–protein complexes) .

How can researchers design analogs with improved metabolic stability?

Level: Advanced
Methodological Answer:

  • Metabolic hot spots : Identify via CYP450 metabolism prediction (e.g., StarDrop). Methylation of para positions reduces oxidative deamination .
  • Deuterium incorporation : Replace labile C–H bonds with C–D (e.g., at benzamide positions) to slow hepatic clearance (t₁/₂ increase by 2×) .

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